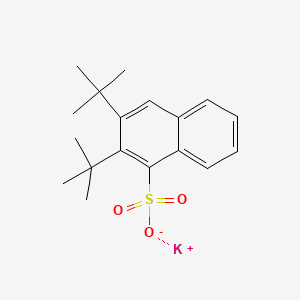
Potassium bis(tert-butyl)naphthalenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium bis(tert-butyl)naphthalenesulfonate is a chemical compound with the molecular formula C18H23KO3S and a molecular weight of 358.54 g/mol . It is known for its unique structural properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium bis(tert-butyl)naphthalenesulfonate typically involves the sulfonation of tert-butyl naphthalene followed by neutralization with potassium hydroxide. The reaction conditions often include:
Sulfonation: tert-Butyl naphthalene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Neutralization: The resulting sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Potassium bis(tert-butyl)naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted naphthalenes.
Aplicaciones Científicas De Investigación
Potassium bis(tert-butyl)naphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of potassium bis(tert-butyl)naphthalenesulfonate involves its ability to interact with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and other molecules, influencing their structure and function. This interaction can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium bis(tert-butyl)naphthalenesulfonate
- Lithium bis(tert-butyl)naphthalenesulfonate
- Ammonium bis(tert-butyl)naphthalenesulfonate
Uniqueness
Potassium bis(tert-butyl)naphthalenesulfonate is unique due to its specific ionic properties and the stability provided by the potassium ion. Compared to its sodium, lithium, and ammonium counterparts, it offers distinct advantages in terms of solubility, reactivity, and compatibility with various chemical and biological systems.
Propiedades
Número CAS |
85409-88-7 |
|---|---|
Fórmula molecular |
C18H23KO3S |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
potassium;2,3-ditert-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C18H24O3S.K/c1-17(2,3)14-11-12-9-7-8-10-13(12)16(22(19,20)21)15(14)18(4,5)6;/h7-11H,1-6H3,(H,19,20,21);/q;+1/p-1 |
Clave InChI |
UFZPEWYXFLYJJN-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


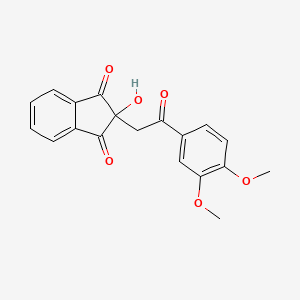
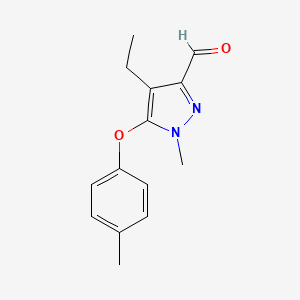


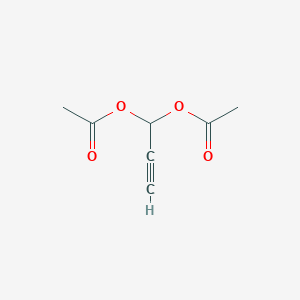

![7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13775058.png)
![2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol](/img/structure/B13775065.png)
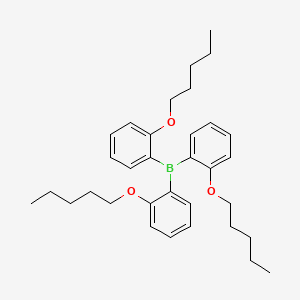
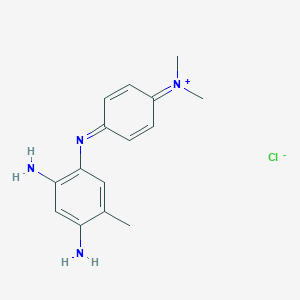
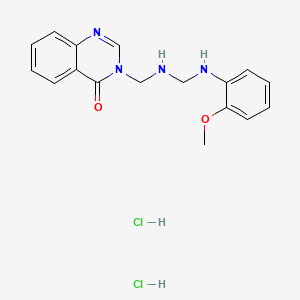
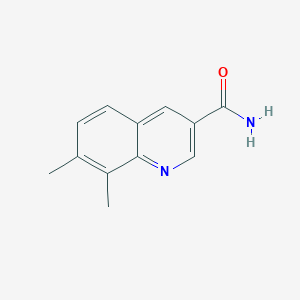
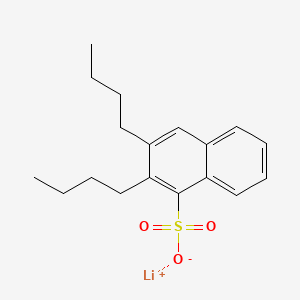
![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)
